Tricyclo(3.2.1.02,8)oct-6-ene
Description
Structural Classification and Nomenclature within Polycyclic Systems
Tricyclo(3.2.1.02,8)oct-6-ene is classified as a bridged polycyclic hydrocarbon. researchgate.net Its systematic name, according to IUPAC nomenclature, is tricyclo[3.2.1.0²⁸]oct-6-ene. This name delineates its complex, three-ring structure. The "tricyclo" prefix indicates the presence of three rings. The numbers within the brackets, [3.2.1], specify the number of carbon atoms in the bridges connecting the two main bridgehead atoms. The "0²⁸" denotes an additional bond between atoms 2 and 8, forming the third ring, which is a cyclopropane (B1198618) ring. The "-oct-" root signifies a total of eight carbon atoms in the core skeleton, and "-6-ene" indicates a double bond at the 6th position. The compound exists as different stereoisomers, including endo and exo forms, which describe the orientation of the cyclopropane ring relative to the main bicyclic framework. ncats.ionih.gov
Unique Molecular Architecture and its Influence on Chemical Behavior
The molecular architecture of this compound is characterized by significant ring strain, a consequence of the fused cyclopropane and bicyclo[2.2.1]heptene (norbornene) ring systems. This inherent strain is a primary driver of its chemical reactivity. The fusion of the cyclopropane ring to the bicyclo[3.2.1] framework introduces a high degree of strain, making the C2-C8 bond susceptible to cleavage in various reactions. The double bond within the six-membered ring also contributes to the molecule's reactivity, often participating in addition and cycloaddition reactions. canterbury.ac.nzresearchgate.net The geometry of the molecule, particularly the endo or exo configuration, plays a crucial role in determining the stereochemical outcome of its reactions. For instance, electrophilic attacks can occur from different faces of the molecule, leading to a variety of products. researchgate.netarkat-usa.org The interplay between the strained sigma bonds of the cyclopropane ring and the pi system of the double bond results in interesting electronic interactions and a diverse range of chemical transformations.
Historical Context and Early Research Directions on Tricyclo[3.2.1.0]octene Frameworks
Research into tricyclo[3.2.1.0]octene frameworks has been a subject of interest for several decades, driven by the desire to understand the chemistry of strained polycyclic systems. researchgate.netacs.org Early studies focused on the synthesis of these molecules and the investigation of their fundamental reactivity. acs.orgresearchgate.net A significant portion of the research has been dedicated to understanding the mechanisms of electrophilic additions and rearrangements, which are characteristic reactions of these strained hydrocarbons. arkat-usa.org The development of synthetic routes to these frameworks was crucial for enabling more detailed studies of their chemical properties. rsc.orgresearchgate.net Researchers have explored how the unique structural features of these compounds influence reaction pathways and product distributions. canterbury.ac.nzarkat-usa.org These foundational studies have paved the way for the use of tricyclo[3.2.1.0]octene derivatives as building blocks in the synthesis of more complex molecules. rsc.org
Structure
3D Structure
Properties
CAS No. |
3725-33-5 |
|---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
tricyclo[3.3.0.02,8]oct-3-ene |
InChI |
InChI=1S/C8H10/c1-3-6-7-4-2-5(1)8(6)7/h1,3,5-8H,2,4H2 |
InChI Key |
GAPWQJFIGCOETC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C2C1C=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Tricyclo 3.2.1.02,8 Oct 6 Ene and Analogous Tricyclo 3.2.1.0 Octene Systems
Multi-Step Synthetic Sequences for Polycyclic Construction
The synthesis of tricyclo[3.2.1.0]octane systems often necessitates multi-step sequences to meticulously build the complex polycyclic architecture. ontosight.aiontosight.ai These strategies typically involve the sequential formation of rings and the introduction of desired functional groups.
A common approach begins with readily available monocyclic or bicyclic precursors, which are then elaborated through a series of reactions to construct the final tricyclic scaffold. For instance, the synthesis of tricyclo[3.2.1.0²˒⁷]octane derivatives has been achieved from the monoterpene carvone (B1668592). mdpi.comnih.gov This transformation involves key steps such as the formation of a 5-vinyl-1,3-cyclohexadiene intermediate, followed by an intramolecular Diels-Alder reaction and subsequent cyclopropane (B1198618) ring opening. mdpi.comnih.gov
Another multi-step strategy involves the use of carbene insertion reactions to form the characteristic cyclopropane ring of the tricyclo[3.2.1.0]octane system. cdnsciencepub.com This can be accomplished by treating a suitable cyclohexene (B86901) derivative with a carbene precursor. researchgate.net The diversification of tricyclo[3.2.1.0³,⁶]octane scaffolds has also been explored through C-C bond cleavage strategies, allowing access to various bicyclic frameworks from a common tricyclic intermediate. escholarship.org
Cycloaddition Reactions in Tricyclo[3.2.1.0]octene Synthesis
Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic systems, offering a high degree of stereocontrol and atom economy. beilstein-journals.org These reactions have been extensively utilized in the synthesis of tricyclo[3.2.1.0]octene derivatives.
Diels-Alder Reaction Strategies
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone in the synthesis of six-membered rings and has been effectively applied to the construction of tricyclo[3.2.1.0]octene frameworks. Both intermolecular and intramolecular variants of the Diels-Alder reaction have proven valuable.
A notable example is the intramolecular Diels-Alder (IMDA) reaction of 5-vinyl-1,3-cyclohexadienes. mdpi.comnih.gov Heating a toluene (B28343) solution of a silyl (B83357) enol ether derived from carvone leads to the smooth formation of the tricyclo[3.2.1.0²˒⁷]oct-3-ene system in good yield. mdpi.comnih.gov This IMDA reaction is highly preferred over other potential intramolecular cycloadditions, despite the presumed high strain in the transition state. mdpi.comnih.gov
Furthermore, a cascade strategy involving a radical fluorosulfonylation followed by a double Diels-Alder sequence has been developed for the rapid construction of tricyclo[3.2.1.0²˒⁷]octanes. nih.gov This one-pot, two-step sequence utilizes propargylic alcohols as starting materials. nih.gov
Intramolecular Cycloaddition Approaches
Beyond the Diels-Alder reaction, other intramolecular cycloaddition strategies have been employed to forge the tricyclic skeleton. These methods often involve the formation of a key bond within a suitably functionalized precursor to close the final ring.
One such approach is the intramolecular [2+2] cycloaddition. cdnsciencepub.com Photochemical cycloadditions have also been utilized, for instance, in the synthesis of spiro[oxirane-2,6′-tricyclo[3.2.1.0²˒⁷]oct researchgate.neten]-8′-ones. oup.com The photochemical reaction of these compounds proceeds through a ketene (B1206846) intermediate which undergoes an intramolecular cycloaddition with the epoxide ring. oup.com
A palladium-catalyzed sequential reaction has been developed, which includes an intramolecular [4+2] cycloaddition as a key step in the synthesis of fused tricyclo[3.2.1.0²˒⁷]oct-3-enes. researchgate.net This sequence involves Sonogashira coupling, propargyl–allenyl isomerization, and a Claisen rearrangement prior to the final cycloaddition. researchgate.net
Radical Cyclization Approaches for Ring Formation
Radical cyclizations offer a powerful and often complementary approach to ionic reactions for the construction of cyclic molecules. These reactions are particularly useful for the formation of highly strained ring systems.
The synthesis of bicyclo[3.2.1]octane motifs, which are structurally related to the tricyclo[3.2.1.0]octane system, has been achieved using a SmI₂-mediated radical cascade cyclization. researchgate.net Research has also explored radical cyclization patterns for the synthesis of diverse tetracyclic isodon structures, which can include tricyclo[3.2.1.0]octane ring systems. dp.tech These studies highlight the potential for radical-based methods in constructing these complex polycyclic frameworks.
Annulation Reactions in Tricyclo[3.2.1.0]octene Synthesis
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a direct and efficient method for building polycyclic structures.
Nitro-Olefin Bicycloannulation
A significant annulation strategy for the synthesis of tricyclo[3.2.1.0]octan-6-ones is the nitro-olefin bicycloannulation. cdnsciencepub.comresearchgate.net This one-step process involves the reaction of the α'-enolate of a cyclohexenone with a nitro-olefin. cdnsciencepub.comresearchgate.netgrafiati.com
The reaction proceeds via an initial conjugate addition of the enolate to the nitro-olefin at low temperatures. cdnsciencepub.comresearchgate.net Subsequent intramolecular Michael addition at higher temperatures, facilitated by hexamethylphosphoramide (B148902) (HMPA), leads to a bicyclo[2.2.2]octanone intermediate. cdnsciencepub.comresearchgate.net The final step is the expulsion of the nitro group as a nitrite (B80452) ion, which results in the formation of the cyclopropane ring and the desired tricyclo[3.2.1.0²˒⁷]octan-6-one. cdnsciencepub.comresearchgate.netgrafiati.com This method has been shown to be stereoselective, with the stereochemistry of the product being influenced by the substituent on the nitro-olefin. cdnsciencepub.comresearchgate.net
| Starting Enone | Nitro-olefin | Product | Yield (%) |
| Isophorone enolate | 1-Nitropropene | 8-Methyl-tricyclo[3.2.1.0²˒⁷]octan-6-one | 63 (58% syn, 5% anti) |
| Carvone enolate | 1-Nitropropene | Tricyclo-octanone derivative | - |
Table based on data from Cory et al. (1985) cdnsciencepub.com
Vinyl Sulfone Bicycloannulation
A notable one-step method for the synthesis of tricyclo[3.2.1.02,7]octan-6-ones involves the bicycloannulation of cyclohexenones using vinyl sulfones. acs.orgacs.org This reaction proceeds through the initial addition of the α'-enolate of a cyclohexenone to a vinyl sulfone at low temperatures. Subsequent in-situ reaction in the presence of hexamethylphosphoramide (HMPA) in refluxing tetrahydrofuran (B95107) (THF) leads to the formation of the tricyclic ketone. grafiati.com This approach offers an efficient route to the core tricyclic structure. acs.orgacs.org
A similar strategy has been developed using nitro-olefins for the bicycloannulation of α'-enolates of both α-cyclohexenones and α-cyclopentenones. grafiati.com The initial Michael addition occurs at -78 °C, followed by an intramolecular cyclization cascade to furnish the corresponding tricyclo[3.2.1.02,7]octan-6-ones and tricyclo[2.2.1.02,6]heptan-3-ones, respectively. grafiati.com
The choice of the Michael acceptor is crucial for the success of these annulation reactions. For instance, the reaction of picolyl amide with allenyl sulfone showed improved product selectivity towards the vinyl sulfone adduct, which is a key intermediate in this type of transformation. pitt.edu
Stereoselective and Asymmetric Synthesis Routes to Chiral Tricyclic Scaffolds
The synthesis of enantiomerically pure tricyclo[3.2.1.0]octane systems is of significant interest due to their presence in numerous biologically active natural products. mdpi.com Several stereoselective and asymmetric approaches have been developed to access these chiral scaffolds.
One strategy utilizes commercially available chiral starting materials like carvone. mdpi.com The synthesis can begin with the conversion of carvone into a β-keto ester, which then undergoes a series of transformations, including intramolecular reactions, to build the tricyclic framework in an enantiomerically pure form. mdpi.com
Radical cyclization reactions have also been employed for the synthesis of chiral tricyclo[3.2.1.02,7]octanes. rsc.org An efficient 3-exo-trig radical cyclization of a bicyclo[3.2.1]oct-6-en-2-yl radical or a bicyclo[2.2.2]oct-5-en-2-yl radical can exclusively generate the desired tricyclic ketones. rsc.org
Asymmetric catalysis provides another powerful tool for constructing chiral tricyclic systems. For example, the Diels-Alder reaction of racemic norcaradienes with enone derivatives, catalyzed by a chiral cobalt(II) complex, can produce complex tricyclo[3.2.2.0]nonenes with high diastereo- and enantioselectivity. nih.govrsc.org This process operates through a kinetic resolution of the racemic starting material. nih.govrsc.org
Furthermore, stereocontrolled functionalization of pre-existing chiral tricyclo[3.2.1.02,7]octane scaffolds is a viable approach. nih.gov This can involve diastereoselective reactions to introduce new stereocenters with high control, as demonstrated in the synthesis of complex natural products. nih.gov
Below is a table summarizing selected stereoselective syntheses of tricyclic systems:
| Starting Material | Key Reaction | Product | Stereoselectivity | Reference |
| Carvone | Intramolecular Diels-Alder | Enantiopure bicyclo[3.2.1]octane systems | High | mdpi.com |
| Bicyclo[3.2.1]octenyl bromides | 3-exo-trig radical cyclization | Chiral tricyclo[3.2.1.02,7]octanones | Exclusive | rsc.org |
| Racemic norcaradienes and enones | Asymmetric Diels-Alder (kinetic resolution) | Chiral tricyclo[3.2.2.0]nonenes | High dr and ee | nih.govrsc.org |
Strategic Design for Overcoming Synthetic Challenges (e.g., Yield Optimization, Step Economy)
The synthesis of complex molecules like tricyclo(3.2.1.02,8)oct-6-ene and its analogs often faces challenges such as low yields and a high number of synthetic steps. Strategic design plays a crucial role in overcoming these hurdles, with a focus on yield optimization and step economy.
Yield Optimization:
Low yields in specific synthetic steps can be a significant bottleneck. For instance, in carboxylation reactions to produce derivatives like tricyclo[3.2.1.0²,⁴]octane-6-carboxylic acid, several strategies can be employed to improve the outcome. These include:
Catalyst Screening: Testing different catalysts, such as various palladium or nickel complexes, can identify a more efficient system for the desired transformation.
Optimization of Reaction Conditions: Systematically varying parameters like temperature, pressure, and solvent can have a profound impact on the reaction yield. For example, conducting a carboxylation under high pressure of carbon dioxide (e.g., 50 atm) at elevated temperatures (e.g., 80–100°C) might be beneficial.
Byproduct Analysis: Using techniques like GC-MS to identify side products can provide valuable insights into competing reaction pathways, allowing for targeted adjustments to the reaction conditions to minimize their formation.
Step Economy:
For example, the vinyl sulfone bicycloannulation described earlier is a step-economical approach as it constructs the tricyclic core in a single synthetic step from a readily available cyclohexenone. acs.orgacs.org Similarly, cascade reactions involving C-C bond cleavage, vinylation, and Mizoroki-Heck reactions have been developed to access tricyclo[3.2.1.0]octane products in a concise manner. escholarship.org
Another strategy involves the diversification of a common intermediate. A strained tricyclooctane, prepared in just two steps, can serve as a versatile scaffold that can be selectively cleaved to produce a variety of bicyclic frameworks, including bicyclo[3.2.1]octanes. nih.gov This divergent approach provides access to multiple complex structures from a single, easily accessible precursor.
The development of one-pot, two-step approaches also contributes to step economy by minimizing purification of intermediates. dp.tech These strategies are crucial for the efficient and practical synthesis of complex polycyclic systems.
The following table highlights some strategies for improving synthetic efficiency:
| Challenge | Strategy | Example | Reference |
| Low Yield | Catalyst Screening, Condition Optimization | Carboxylation of tricyclo[3.2.1.0²,⁴]octane derivatives | |
| Many Steps | Cascade Reactions | Vinyl sulfone bicycloannulation | acs.orgacs.org |
| Many Steps | Divergent Synthesis | Skeletal diversification of a common tricyclooctane intermediate | nih.gov |
| Many Steps | One-Pot Procedures | One-pot, two-step synthesis of functionalized scaffolds | dp.tech |
Reactivity and Mechanistic Investigations of Tricyclo 3.2.1.02,8 Oct 6 Ene and Its Derivatives
Electrophilic Addition Reactions to the Olefinic Moiety
The double bond in tricyclo[3.2.1.0²,⁴]oct-6-ene is the primary site for many electrophilic attacks, a characteristic it shares with other alkenes. However, the facial accessibility of the π-system is significantly influenced by the proximate cyclopropane (B1198618) ring, leading to notable selectivity.
The addition of electrophiles to the double bond of tricyclo[3.2.1.0²,⁴]oct-6-ene isomers is highly stereoselective. Theoretical and experimental studies on exo-tricyclo[3.2.1.0²,⁴]oct-6-ene have shown that the double bond is endo-pyramidalized, making the two faces of the π-system electronically non-equivalent. researchgate.netresearchgate.net The exo face possesses regions of higher electron density and a more negative potential, making it the preferred site for electrophilic attack. researchgate.netresearchgate.netscilit.com This results in a pronounced exo-facial selectivity for additions, driven by both electronic and steric factors. scilit.com
For endo-tricyclo[3.2.1.0²,⁴]oct-6-ene, the steric hindrance of the cyclopropane ring directs the electrophilic attack to the anti face (away from the cyclopropane). researchgate.net For instance, the reaction with bromine in a non-polar solvent like carbon tetrachloride favors addition to the double bond from the face anti to the cyclopropane ring. researchgate.net However, the choice of solvent can alter the regioselectivity, influencing whether the reaction occurs at the double bond or the cyclopropane ring. In polar solvents like methanol (B129727), electrophilic attack at the cyclopropane ring becomes a competitive pathway. researchgate.net
Table 1: Solvent Effect on Bromination Regioselectivity of endo-Tricyclo[3.2.1.0²,⁴]oct-6-ene
| Solvent | Primary Reaction Site | Competing Reaction |
|---|---|---|
| Carbon Tetrachloride (CCl₄) | Double Bond (anti-attack) | Minor corner attack on cyclopropane |
This table is based on findings reported in the literature, illustrating the competitive nature of reaction pathways based on solvent polarity. researchgate.net
The mechanism of bromine addition to tricyclo[3.2.1.0²,⁴]oct-6-ene has been a subject of detailed investigation, revealing the involvement of complex cationic intermediates. For the exo-isomer, the initial interaction with bromine leads to the formation of a molecular complex, with the exo-face complex being more stable than the endo-complex. researchgate.netscilit.com The reaction proceeds through cationic intermediates, with studies suggesting the formation of both a bridged exo-bromonium ion and a nonclassical, delocalized bromocarbonium cation. scilit.com These two intermediates are thought to be the most stable and have very similar stabilities, ultimately leading to the observed reaction products. scilit.com
In the case of the endo-isomer, bromination is initiated at the double bond. researchgate.net In polar solvents, the reaction involves significant charge development in the intermediate cations, which can lead to skeletal rearrangements. canterbury.ac.nz The intermediates are described as being essentially classical carbocations. canterbury.ac.nz Computational studies have explored the stability of various potential intermediates, including non-classical bromonium ions and classical bromocarbonium cations, to rationalize the product distributions. researchgate.netdntb.gov.ua The low-temperature reaction is considered ionic, while at higher temperatures, radical intermediates may be involved. researchgate.net
Cyclopropane Ring Opening Reactions
The strained three-membered ring in tricyclo[3.2.1.0²,⁴]oct-6-ene is susceptible to cleavage under various electrophilic and acidic conditions. The regiochemistry of this opening is dictated by the substitution pattern and the trajectory of the electrophilic attack.
Acid-catalyzed ring opening of the cyclopropane moiety is a characteristic reaction of this system. canterbury.ac.nz In the presence of a protic acid, electrophilic addition occurs preferentially at the cyclopropane ring, in contrast to bromination where the double bond is often the initial site of attack. researchgate.net Studies using acetic acid with endo-tricyclo[3.2.1.0²,⁴]oct-6-ene have demonstrated novel regiospecificity in the ring opening. ufl.eduthieme-connect.de The reaction of the related compound, 1,5-dimethyl-6-methylenetricyclo[3.2.1.0²,⁷]oct-3-en-8-one, with N-bromosuccinimide in methanol or water also results in products derived from the cleavage of the cyclopropane ring. oup.com
Electrophiles other than protons can also induce the cleavage of the cyclopropane ring. Bromine, particularly in polar solvents, can attack the cyclopropane ring, leading to ring-opened products. researchgate.netcanterbury.ac.nz This reaction pathway competes with addition to the double bond. canterbury.ac.nz The electrophilic attack typically occurs on the most substituted cyclopropyl (B3062369) bond, which is the C2-C4 bond in the tricyclo[3.2.1.0²,⁴]octane skeleton. canterbury.ac.nz This cleavage is a key step in the formation of various rearranged bicyclic products.
The stereochemical outcome of the cyclopropane ring opening provides deep insight into the reaction mechanism. Electrophilic attack can occur via two main trajectories: "edge" attack on the C-C bond or "corner" attack at a carbon atom. canterbury.ac.nz
For the electrophilic addition of bromine to the cyclopropane ring of tricyclo[3.2.1.0²,⁴]octane systems, the reaction proceeds via corner attack at the C2-C4 bond. canterbury.ac.nz This attack occurs with an inversion of configuration at the carbon atom where the electrophile attaches. canterbury.ac.nz In contrast, proton (H⁺) addition to the same system can proceed through both edge and corner attack trajectories to similar extents. canterbury.ac.nz The regiochemical selectivity, meaning which of the three cyclopropane bonds is broken, is governed by the stability of the resulting carbocation intermediate. Attack consistently occurs at the most substituted C2-C4 bond to generate the most stable cationic intermediate. canterbury.ac.nz
Table 2: Stereochemical and Regiochemical Outcomes of Electrophilic Attack on the Cyclopropane Ring
| Electrophile | Trajectory of Attack | Stereochemical Outcome | Regiochemical Outcome |
|---|---|---|---|
| Bromine (Br⁺) | Corner Attack | Inversion of configuration | Cleavage of the most substituted C-C bond (C2-C4) |
This table summarizes the mechanistic pathways for cyclopropane ring opening as determined by experimental studies. canterbury.ac.nz
Rearrangement Reactions
The strained ring system of tricyclo[3.2.1.02,8]oct-6-ene and its derivatives makes them prone to a variety of rearrangement reactions, which can be initiated thermally, photochemically, or through the generation of carbocationic intermediates. These transformations often lead to structurally diverse and complex molecular architectures.
Thermal and photochemical conditions can induce profound skeletal rearrangements in tricyclo[3.2.1.02,8]oct-6-ene derivatives. For instance, the sensitized photolysis of dimethyl 4,4-dimethyl-3-oxotricyclo[3.2.1.02,8]oct-6-ene-1,8-dicarboxylate results in its conversion to dimethyl 6,6-dimethyl-7-oxobicyclo[3.3.0]oct-3-ene-1,exo-2-dicarboxylate. cdnsciencepub.com This transformation likely proceeds through a series of bond reorganizations initiated by the photoexcited state. A closely related thermal transformation has also been noted in the literature. cdnsciencepub.com
Furthermore, the direct photolysis of endo- and exo-tricyclo[3.2.1.02,4]oct-6-ene at 185 nm leads to photoisomerization, highlighting the role of high-energy photons in accessing different rearrangement pathways. scispace.com These photochemical reactions often involve complex mechanistic routes, including the possibility of ene-type reactions. scispace.com
Table 1: Examples of Thermal and Photochemical Rearrangements
| Starting Material | Conditions | Major Product(s) | Reference |
| Dimethyl 4,4-dimethyl-3-oxotricyclo[3.2.1.02,8]oct-6-ene-1,8-dicarboxylate | Sensitized Photolysis | Dimethyl 6,6-dimethyl-7-oxobicyclo[3.3.0]oct-3-ene-1,exo-2-dicarboxylate | cdnsciencepub.com |
| endo- and exo-Tricyclo[3.2.1.02,4]oct-6-ene | 185 nm Photolysis | Photoisomers | scispace.com |
The solvolysis of various tricyclo[3.2.1.02,4]octyl derivatives, which are structurally related to tricyclo[3.2.1.02,8]oct-6-ene, provides significant insights into carbocation rearrangements and the involvement of nonclassical carbocations. arkat-usa.org Classical carbocations are characterized by a trivalent, sp2-hybridized carbon atom with a vacant p-orbital, often stabilized by resonance or inductive effects. dalalinstitute.com In contrast, nonclassical carbocations feature delocalized bonding, where a three-center, two-electron bond is formed, often leading to unusual stability and reactivity.
Computational studies using density functional theory (DFT) on the C8H11+ potential energy surface have been instrumental in rationalizing the products of these solvolysis reactions. arkat-usa.org For example, the solvolysis of exo,exo-, exo,endo-, and endo,exo-6-tricyclo[3.2.1.02,4]octyl brosylates, among others, can be explained by the intermediacy of a few key carbocations and their rearrangements, without invoking "memory effects". arkat-usa.org Analysis of the molecular structures of these intermediate cations suggests they are classical species, as none were found to have penta-coordinate carbons. arkat-usa.org The charges and bond lengths within these carbocation intermediates dictate the subsequent reaction pathways. For instance, in one key cation, the C2-C4 and C3-C4 bonds are significantly weakened and elongated compared to the parent hydrocarbon. arkat-usa.org
Valence isomerization, a process involving the reorganization of bonding electrons and atomic nuclei without the migration of atoms or groups, is a characteristic reaction of strained polycyclic systems. In the presence of transition metal catalysts, such as rhodium complexes, tricyclo[3.2.1.02,4]oct-6-ene derivatives can undergo facile valence isomerization at room temperature. stsn.it
For example, exo-tricyclo[3.2.1.02,4]oct-6-ene, when treated with tris(triphenylphosphine)rhodium chloride, quantitatively converts to a mixture of tricyclo[3.2.1.02,7]oct-3-ene, tetracyclo[3.3.0.02,8.04,6]octane, and bicyclo[3.2.1]octa-2,6-diene. stsn.it The product distribution is highly dependent on the nature of the transition metal catalyst and its ligands. For instance, using a different rhodium catalyst, rhodium dicarbonyl chloride dimer, selectively yields tetracyclo[3.3.0.02,8.04,6]octane. stsn.it In contrast, an iridium catalyst leads to the formation of 5-methylenebicyclo[2.2.1]hept-2-ene as the sole product. stsn.it These catalytically controlled valence isomerizations highlight the distinct reaction pathways accessible compared to purely thermal processes.
Table 2: Catalyst-Dependent Valence Isomerization of exo-Tricyclo[3.2.1.02,4]oct-6-ene
| Catalyst | Product(s) | Reference |
| Tris(triphenylphosphine)rhodium chloride | Tricyclo[3.2.1.02,7]oct-3-ene, Tetracyclo[3.3.0.02,8.04,6]octane, Bicyclo[3.2.1]octa-2,6-diene | stsn.it |
| Rhodium dicarbonyl chloride dimer | Tetracyclo[3.3.0.02,8.04,6]octane | stsn.it |
| IrCl(CO)(PPh3)2 | 5-Methylenebicyclo[2.2.1]hept-2-ene | stsn.it |
Carbene-Mediated Reactions and Characterization of Reactive Intermediates
The generation of carbenes from precursors related to the tricyclo[3.2.1.02,8]oct-6-ene framework leads to interesting reactive intermediates and subsequent rearrangements. For instance, endo-tricyclo[3.2.1.02,4]oct-8-ylidene, a foiled carbene, has been generated and its reactions with carbonyl compounds studied. researchgate.net This carbene exhibits nucleophilic character due to the presence of a three-center two-electron bond. researchgate.net
Computational studies have been employed to investigate the pathways for the conversion of related C8H8 carbenes, such as 2-carbenabicyclo[3.2.1]octa-3,6-diene, to their rearrangement products. acs.org These studies reveal that the rearrangement can proceed through a concerted carbene-to-carbene rearrangement process. acs.org The generation of a vinyl carbene from a tricyclic cyclopropene (B1174273) derivative has also been proposed, which can then undergo insertion reactions. grafiati.com
Reactions Involving Metal Ion Complexation (e.g., Silver Ion Complexes)
The olefinic double bond in tricyclo[3.2.1.02,8]oct-6-ene and its isomers can form complexes with metal ions, most notably silver(I) ions. The ability of these compounds to form water-soluble complexes with silver nitrate (B79036) has been studied to probe the electronic and steric effects of the cyclopropyl group on complex formation. cdnsciencepub.com
Studies have shown that the equilibrium constants for complexation are influenced by steric and inductive effects. cdnsciencepub.com For example, the exo-isomer of tricyclo[3.2.1.02,4]oct-6-ene forms a more stable complex with silver nitrate than the endo-isomer. cdnsciencepub.com X-ray crystallography of the complex between exo-tricyclo[3.2.1.02,4]oct-6-ene and silver nitrate revealed that the silver ion is coordinated to the double bond in the exo-position. rsc.org The Ag-C distances are approximately 2.4 Å. rsc.org These studies have generally not provided evidence for a stabilizing interaction between the cyclopropyl group and the silver ion. cdnsciencepub.com
Intramolecular Reaction Pathways (e.g., Ene-Type Reactions, Epoxide Ring Opening)
Derivatives of tricyclo[3.2.1.02,8]oct-6-ene can undergo various intramolecular reactions, often leading to the formation of new ring systems. One notable example involves the photochemical generation of a ketene (B1206846) intermediate from a spiro[oxirane-2,6'-tricyclo[3.2.1.02,7]oct rsc.orgen]-8'-one derivative. oup.com This ketene can then undergo an intramolecular ene-type reaction with the epoxide ring, resulting in the formation of a benzopyranone derivative. oup.com The intermediacy of the ketene was confirmed by low-temperature infrared spectroscopy. oup.com
Another significant intramolecular process is the ring-opening of the cyclopropane moiety. For example, hydroboration of tricyclo[3.2.1.02,7]oct-3-ene yields tricyclo[3.2.1.02,7]octan-3-ol, which upon treatment with aqueous acid, quantitatively converts to the isomeric exo-bicyclo[3.2.1]oct-2-en-7-ol. researchgate.net This demonstrates a facile acid-catalyzed rearrangement involving the opening of the strained three-membered ring.
Homoconjugate Addition Reactions
Homoconjugate addition represents a key reaction pathway for derivatives of tricyclo[3.2.1.02,8]oct-6-ene, allowing for the introduction of substituents and the strategic opening of the strained cyclopropane ring. This process typically involves the 1,5-addition of a nucleophile to a conjugated system where the p-system is interrupted by a saturated carbon atom, a characteristic feature of the tricyclic framework.
Detailed investigations have been carried out on derivatives such as dimethyl 6,6-dimethyl-7-oxotricyclo[3.2.1.02,8]octane-1,8-dicarboxylate. cdnsciencepub.com The reaction of this compound with organocuprates and aluminum cyanides has been explored, leading to the formation of bicyclo[3.3.0]octane systems. For instance, treatment with lithium diphenylcuprate results in the addition of a phenyl group, while reaction with diethylaluminum cyanide introduces a cyano group. cdnsciencepub.com These reactions demonstrate the susceptibility of the tricyclic ketone to nucleophilic attack, which proceeds via opening of the three-membered ring to relieve ring strain.
An effort to achieve homoconjugate addition of a vinyl group to dimethyl 6,6-dimethyl-7-oxotricyclo[3.2.1.02,8]octane-1,8-dicarboxylate using various lithium divinylcuprate reagents was reported to be unsuccessful under the tested conditions. cdnsciencepub.com
In a related system, an acid-catalyzed homoconjugate addition of methanol to a tricyclo[3.2.1.02,7]octan-3-one derivative has been observed. mdpi.com This reaction, initiated by an acid, leads to the opening of the cyclopropane ring and the regio- and stereoselective formation of a bicyclo[3.2.1]oct-2-ene system with a new methoxy (B1213986) group at the C-7 position. mdpi.com
The outcomes of these reactions are summarized in the following tables.
Table 1: Homoconjugate Addition of Organocuprates and Cyanides to a Tricyclo[3.2.1.02,8]octane Derivative cdnsciencepub.com
| Substrate | Reagent | Product |
| Dimethyl 6,6-dimethyl-7-oxotricyclo[3.2.1.02,8]octane-1,8-dicarboxylate | Lithium diphenylcuprate | Dimethyl 3-hydroxy-4,4-dimethyl-exo-8-phenyl-cis-bicyclo[3.3.0]oct-2-ene-1,2-dicarboxylate |
| Dimethyl 6,6-dimethyl-7-oxotricyclo[3.2.1.02,8]octane-1,8-dicarboxylate | Diethylaluminum cyanide | Dimethyl exo-8-cyano-3-hydroxy-4,4-dimethyl-cis-bicyclo[3.3.0]oct-2-ene-1,2-dicarboxylate |
Table 2: Acid-Catalyzed Homoconjugate Addition to a Tricyclo[3.2.1.02,7]octanone Derivative mdpi.com
| Substrate | Reagent | Catalyst | Product |
| Tricyclo[3.2.1.02,7]octan-3-one derivative | Methanol | p-Toluenesulfonic acid (PTSA) or HCl | Bicyclo[3.2.1]oct-2-ene derivative (methyl ether) |
These studies underscore the utility of homoconjugate addition reactions in modifying the tricyclo[3.2.1.02,8]octane skeleton, providing a pathway to more complex bicyclic structures with defined stereochemistry. The regioselectivity and stereoselectivity of these additions are often high, influenced by the inherent strain of the tricyclic system and the nature of the nucleophile and catalyst employed. cdnsciencepub.commdpi.com
Advanced Spectroscopic Characterization and Elucidation Techniques for Tricyclo 3.2.1.02,8 Oct 6 Ene Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of tricyclo(3.2.1.02,8)oct-6-ene derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are indispensable for assigning proton and carbon signals and for determining the stereochemical relationships between different parts of the molecule.
¹H NMR and Coupling Constant Analysis
The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of each proton. The chemical shifts (δ) are indicative of the electronic environment, with deshielding effects observed for protons in close proximity to electron-withdrawing groups or those subject to steric compression. researchgate.net For instance, in derivatives of tricyclo[3.2.1.02,4]oct-6-ene, the olefinic protons typically appear as a multiplet in the range of δ 6.28-6.43 ppm. wiley-vch.de
Coupling constants (J-values) are particularly revealing about the dihedral angles between adjacent protons, which is fundamental for stereochemical assignments. For example, in endo-3,3-diphenyltricyclo[3.2.1.02,4]oct-6-ene, the coupling constant between H6 and H7 (J6,7) is approximately 7 Hz, indicating an exo configuration for adducts formed from this compound. lookchem.com In contrast, an endo adduct would exhibit additional coupling to the bridgehead protons. lookchem.com The analysis of coupling constants in substituted derivatives, such as 8-azatricyclo[3.2.1.02,4]oct-6-ene derivatives, has been used to confirm the trans-configuration of protons on a cyclopropane (B1198618) moiety (J = 4.8 Hz) and the syn-configuration of the cyclopropane and aziridine (B145994) rings (J = 7.6 Hz). oup.com
| Compound Derivative | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| 3-benzylidenetricyclo[3.2.1.02,4]oct-6-ene | Olefinic (H6, H7) | 6.43 (m) | - | wiley-vch.de |
| endo-3,3-diphenyltricyclo[3.2.1.02,4]oct-6-ene adduct | H6, H7 | - | ~7 | lookchem.com |
| 8-azatricyclo[3.2.1.02,4]oct-6-ene derivative | Cyclopropane (Ha, Hb/He) | - | 4.8 (trans) | oup.com |
| 8-azatricyclo[3.2.1.02,4]oct-6-ene derivative | Cyclopropane/Aziridine (He, Hd) | - | 7.6 (syn) | oup.com |
2D NMR Techniques (e.g., COSY, NOESY) for Stereochemical Elucidation
Two-dimensional NMR techniques are powerful tools for unraveling the complex spin systems and spatial relationships within this compound structures. Correlation Spectroscopy (COSY) is used to establish proton-proton connectivity, identifying which protons are coupled to each other. canterbury.ac.nz This is crucial for tracing the carbon skeleton and assigning protons within specific spin systems. canterbury.ac.nzoregonstate.edu
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly vital for determining stereochemistry by identifying protons that are close in space, even if they are not directly bonded. escholarship.org For example, NOESY can be used to differentiate between exo and endo isomers or to establish the relative configuration of substituents. The presence of a cross-peak between two protons in a NOESY spectrum indicates their spatial proximity. This technique has been instrumental in confirming the stereochemistry of adducts derived from tricyclo[3.2.1.02,4]oct-6-enes. lookchem.com
Vibrational Spectroscopy (IR) for Functional Group and Strain Analysis
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule and can also offer insights into the strain of the ring system. The characteristic vibrational frequencies of different bonds act as fingerprints for their identification.
In derivatives of tricyclo[3.2.1.02,4]oct-6-ene, the C=C stretching vibration of the double bond is typically observed in the region of 1554-1681 cm⁻¹. wiley-vch.deunige.ch The presence of a cyclopropane ring, a key feature of this tricyclic system, can be inferred from C-H stretching vibrations typically appearing above 3000 cm⁻¹. For instance, a derivative exhibited C-H stretching at 3062 cm⁻¹. wiley-vch.de The strain within the polycyclic framework can influence the vibrational frequencies. For example, the carbonyl stretching frequency in a tricyclo[3.2.1.02,8]octan-7-one derivative was observed at 5.79 µm (approximately 1727 cm⁻¹), indicating a five-membered ring ketone. cdnsciencepub.com
| Functional Group/Vibration | Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| C=C Stretch (alkene) | 1554 - 1681 | wiley-vch.deunige.ch |
| C-H Stretch (cyclopropane) | ~3062 | wiley-vch.de |
| C=O Stretch (ketone) | ~1727 | cdnsciencepub.com |
| C-H Stretch (olefinic) | 3019 - 3115 | wiley-vch.de |
Electronic Spectroscopy (UV) for π-System Characterization
Ultraviolet-Visible (UV) spectroscopy is employed to study the electronic transitions within the π-system of this compound and its derivatives. The absorption of UV light promotes electrons from lower energy bonding or non-bonding orbitals to higher energy anti-bonding orbitals.
The strained double bond in the tricyclo[3.2.1.02,8]oct-6-ene framework can exhibit π-π* transitions. In a study of 8-azatricyclo[3.2.1.02,4]oct-6-ene derivatives with aryl substituents, maximum absorptions assigned to π-π* transitions were observed near 254 nm. oup.com The specific wavelength of maximum absorption (λmax) and the molar absorptivity (ε) can be influenced by the substituents on the tricyclic system. For example, the introduction of an aryl group with an electron-donating methoxy (B1213986) substituent can shift the absorption maximum. oup.com The electronic spectra of these compounds are crucial for understanding their photochemical behavior, as the absorption of UV light can lead to photoisomerization reactions. oup.comacs.org
| Substituent (R) | λmax (nm) | log ε | Reference |
|---|---|---|---|
| COPh | 221 | 4.10 | oup.com |
| COC₆H₄(p-OMe) | 254 | 3.94 | oup.com |
| COC₆H₄(p-Me) | 230 | 3.97 | oup.com |
| Ph | 240 | 4.06 | oup.com |
Computational and Theoretical Chemistry Studies on Tricyclo 3.2.1.02,8 Oct 6 Ene and Its Electronic Properties
Quantum Chemical Approaches (Ab Initio, Density Functional Theory, Semiempirical Methods)
A variety of quantum chemical methods have been employed to investigate tricyclo(3.2.1.0²,⁸)oct-6-ene and its derivatives. These methods range from computationally intensive ab initio techniques to more efficient Density Functional Theory (DFT) and semiempirical approaches.
Ab initio methods , such as Møller-Plesset perturbation theory (MP2), have been used to study the molecular structure and energetics of related tricyclic systems. arkat-usa.orgacs.org These methods provide a high level of theory and are often used as a benchmark for other computational techniques. For instance, ab initio molecular orbital techniques were used to investigate the mechanisms of proton addition to related tricycloalkanes. canterbury.ac.nz
Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure and reactivity of molecules like tricyclo(3.2.1.0²,⁸)oct-6-ene. researchgate.net The B3LYP functional, in particular, has been widely used to investigate the geometry, electronic structure, and reaction mechanisms of this and similar compounds. acs.orgresearchgate.net DFT calculations have been instrumental in understanding the rearrangements of related tricyclo[3.2.1.0²,⁴]octyl cations, providing a detailed picture of the potential energy surface. arkat-usa.orgumich.edu
Semiempirical methods , such as AM1 and PM3, offer a computationally less demanding alternative for studying large systems and reaction pathways. canterbury.ac.nzresearchgate.net These methods have been used to investigate the full geometric optimization of related tricycloalkenes and to study the molecular complexes formed during reactions like bromination. researchgate.netresearchgate.net While generally providing good agreement with higher-level methods for geometries, they can sometimes be less accurate for energetic predictions. canterbury.ac.nz
Molecular Geometry Optimization and Structural Parameter Analysis
Computational methods are crucial for determining the optimized geometry and structural parameters of tricyclo(3.2.1.0²,⁸)oct-6-ene, which are difficult to measure experimentally due to its strained nature.
Theoretical studies have focused on the impact of the fused ring system on bond lengths, bond angles, and dihedral angles. For instance, in the related tricyclo[3.2.1.0²,⁴]octane, DFT calculations have shown a decrease in the C4-C6 internuclear distance upon cation formation, alongside a significant lengthening of the C2-C4 and C3-C4 bonds. arkat-usa.org The geometry of the double bond is also a key area of investigation, with studies on similar compounds indicating that the double bond can be pyramidalized, leading to non-equivalent faces for electrophilic attack. researchgate.netresearchgate.net
Table 1: Selected Calculated Structural Parameters for a Related Tricyclo[3.2.1.0²,⁴]octane Derivative (Note: Data is for a related compound and serves as an illustrative example of the types of parameters analyzed)
| Parameter | Hydrocarbon (Å) | Cation (Å) |
|---|---|---|
| C2-C4 | 1.519 | 1.618 |
| C3-C4 | 1.504 | 1.634 |
| C4-C6 | 2.446 | 1.697 |
Data derived from a DFT study on the 6-tricyclo[3.2.1.0²,⁴]octyl cation. arkat-usa.org
Investigation of Reaction Mechanisms and Transition States
Computational chemistry plays a pivotal role in understanding the complex reaction mechanisms involving tricyclo(3.2.1.0²,⁸)oct-6-ene and its isomers. Theoretical studies allow for the detailed exploration of reaction pathways and the characterization of transient species like transition states.
Studies on related tricyclic systems have investigated electrophilic additions, rearrangements, and photochemistry. ibm.comarkat-usa.orglookchem.com For example, the electrophilic addition of bromine to exo-tricyclo[3.2.1.0²,⁴]oct-6-ene has been studied using semiempirical methods, revealing that the reaction is initiated at the double bond. researchgate.net In contrast, acid-catalyzed reactions are often initiated at the cyclopropane (B1198618) ring. researchgate.netarkat-usa.org
Potential Energy Surface Mapping
Mapping the potential energy surface (PES) is a powerful application of computational chemistry that provides a comprehensive view of a chemical reaction. rsc.org By calculating the energy of the system at various geometries, a landscape of energy minima (reactants, intermediates, and products) and saddle points (transition states) can be constructed.
For the C8H11+ system, which includes cations derived from tricyclo[3.2.1.0²,⁸]oct-6-ene isomers, DFT calculations have been used to map the PES. arkat-usa.orgumich.edu This mapping has allowed researchers to rationalize the products of solvolysis reactions by identifying the key intermediate carbocations and the energy barriers separating them. arkat-usa.org These studies have shown that the reaction mechanism can be understood through a limited number of key intermediates, without the need to invoke more complex explanations like memory effects. arkat-usa.org
Intrinsic Reaction Coordinate (IRC) Analysis
Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used to confirm that a calculated transition state connects the correct reactants and products on the potential energy surface. arkat-usa.org Starting from the transition state geometry, the IRC calculation follows the minimum energy path downhill to the adjacent energy minima.
In the study of the rearrangement of the 6-tricyclo[3.2.1.0²,⁴]octyl cation, IRC calculations were performed to ensure that the identified transition states correctly linked the corresponding carbocation intermediates. arkat-usa.org For example, the transition state for the rearrangement of cation 9 to cation 11 was confirmed by following the IRC path from the transition state to these two minima. arkat-usa.org
Electronic Structure Analysis
Understanding the electronic structure of tricyclo(3.2.1.0²,⁸)oct-6-ene is fundamental to explaining its reactivity. Computational methods provide detailed information about the distribution of electrons within the molecule and the nature of its molecular orbitals.
Frontier Molecular Orbital (HOMO-LUMO) Interactions and Orbital Topology
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. youtube.com The energy and shape of these orbitals determine how the molecule will interact with other chemical species.
In tricyclic systems containing both a double bond and a cyclopropane ring, the relative energies and spatial distribution of the HOMO and LUMO can predict the site of electrophilic attack. canterbury.ac.nz For tricyclo(3.2.1.0²,⁸)oct-6-ene and its isomers, the HOMO is typically associated with the π-system of the double bond, making it the primary site for reaction with electrophiles. canterbury.ac.nzresearchgate.net However, the topology of the orbitals, including through-bond and through-space interactions, can influence the stereoselectivity of these reactions. ibm.com
Theoretical analyses have shown that the interaction between the π-orbitals of the double bond and the Walsh orbitals of the cyclopropane ring is crucial in determining the molecule's electronic properties and reactivity. ibm.com For example, in the photolysis of related tricycloalkenes, the nature of the excited states, which are derived from these orbital interactions, dictates the reaction pathway, leading to either internal addition or cyclopropane ring cleavage. ibm.com
Hyperconjugation and Delocalization Effects in Stabilized Species
In strained polycyclic systems, carbocations are often stabilized by more than simple inductive effects. Computational studies on the 6-tricyclo[3.2.1.0²,⁴]octyl cation highlight the crucial roles of hyperconjugation and, more significantly, homoconjugation. Homoconjugation, the interaction between orbitals separated by a non-conjugating group, is a primary stabilizing factor in this cation. arkat-usa.org This is evidenced by a significant degree of electronic interaction between the formally non-bonded C4 and C6 atoms. scispace.com
A Natural Bond Orbital (NBO) analysis could further elucidate these interactions, showing delocalization from the σ-orbitals of the cyclopropyl (B3062369) ring into the vacant p-orbital of the carbocationic center. In substituted analogs, such as the endo-8-methyltricyclo[3.2.1.0²,⁴]oct-8-yl cation, hyperconjugation from the methyl group donates negative charge to the cationic center, providing additional stabilization. smu.edu Electron Localization Function (ELF) analysis of the 6-tricyclo[3.2.1.0²,⁴]octyl cation also shows a high degree of delocalization at the C4 center. scispace.com These delocalization effects are critical for rationalizing the stability and subsequent reactivity of these complex intermediates. arkat-usa.org
Carbocation Stability and Characterization (Classical vs. Nonclassical Species)
A central topic in the study of the tricyclo[3.2.1.0²,⁴]octyl system is the characterization of its carbocation as either classical or nonclassical. A nonclassical carbocation would feature a pentacoordinated carbon atom, with charge delocalized through a σ-bridged structure. However, extensive computational studies using methods such as Density Functional Theory (DFT) at the Becke3PW91/6-311G(d,p) level have concluded that the 6-tricyclo[3.2.1.0²,⁴]octyl cation (9) is best described as a classical species. arkat-usa.orgscispace.comresearchgate.net
While it is a classical cation, it is significantly stabilized by the homoconjugation and delocalization effects discussed previously. arkat-usa.org The debate often centers on the internuclear distance between the C4 and C6 atoms. In the optimized geometry of the cation, this distance is significantly shorter (1.697 Å) than in the parent hydrocarbon (2.446 Å), indicating a strong interaction. arkat-usa.org Despite this proximity, the evidence points away from a true covalent bond that would define a nonclassical structure. scispace.com The cation is a key intermediate in the solvolysis of various isomeric brosylates, and its stability and structure are sufficient to explain experimental outcomes without invoking so-called "memory effects". arkat-usa.org
| Species | Description | Method | Key Geometric Parameter (Å) | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| 9 (6-tricyclo[3.2.1.0²,⁴]octyl cation) | Key classical cation intermediate | Becke3PW91/6-311G(d,p) | C4-C6 = 1.697 | 0.0 |
| 11 | Rearranged cation | Becke3PW91/6-311G(d,p) | - | -1.2 |
| 13 | Cyclopropyl carbinyl type cation | Becke3PW91/6-311G(d,p) | C4-C5 = 1.642, C4-C6 = 1.642 | -11.8 |
| TS(9-11) | Transition state between 9 and 11 | Becke3PW91/6-311G(d,p) | - | +6.4 |
Data sourced from a DFT study on the C₈H₁₁⁺ potential energy surface. arkat-usa.org Relative energies are for gas-phase calculations.
Application of Quantum Theory of Atoms in Molecules (QTAIM) in Bond Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing chemical bonding based on the topology of the electron density (ρ(r)). It has been a decisive tool in characterizing the 6-tricyclo[3.2.1.0²,⁴]octyl cation. arkat-usa.orgscispace.comresearchgate.net The primary criterion for a covalent bond in QTAIM is the existence of a bond path—a line of maximum electron density—connecting two atomic nuclei, which includes a (3, -1) bond critical point (BCP) between them.
Multiple QTAIM analyses performed on the optimized geometry of the 6-tricyclo[3.2.1.0²,⁴]octyl cation have found no bond path between the C4 and C6 atoms. scispace.comresearchgate.net This absence of a BCP is the strongest theoretical evidence that the cation is a classical species, lacking a pentacoordinated carbon atom. arkat-usa.orgscispace.com
However, QTAIM also provides delocalization indices (DIs), which measure the number of electrons shared between two atomic basins. For the 6-tricyclo[3.2.1.0²,⁴]octyl cation, the DI between C4 and C6 was calculated to be 0.634. scispace.com This value is substantial, indicating significant electron sharing and confirming the presence of a strong homoconjugative interaction, even in the absence of a formal bond path. scispace.com Studies suggest that for polycyclic species like this, a delocalization index of approximately 0.7 and an internuclear distance of around 1.6 Å are necessary for a bond path to form. scispace.com
| Atom Pair | Bond Path Present? | Delocalization Index (DI) | Interpretation |
|---|---|---|---|
| C1-C2 | Yes | ~1.0 | Normal C-C single bond |
| C2-C4 | Yes | < 1.0 | Weakened C-C bond in cyclopropyl group |
| C4-C6 | No | 0.634 | No covalent bond, but strong homoconjugative interaction |
Data derived from QTAIM analyses reported in the literature. arkat-usa.orgscispace.com
Consideration of Solvent Effects in Theoretical Calculations
While gas-phase calculations are fundamental for understanding intrinsic molecular properties, most chemical reactions occur in solution. Therefore, accounting for solvent effects is critical for bridging the gap between theoretical predictions and experimental reality, particularly in solvolysis reactions where charged intermediates are formed. arkat-usa.org
Computational studies on the tricyclo[3.2.1.0²,⁴]octyl system have incorporated solvent effects using methods like the Self-Consistent Isodensity Polarized Continuum Model (SCI-PCM) or other continuum models. researchgate.net These models simulate the bulk electrostatic effect of the solvent on the solute. For the C₈H₁₁⁺ cation potential energy surface, it was estimated that the cations are stabilized by more than 40 kcal/mol within an acetic acid solvent field compared to the gas phase. arkat-usa.org Such a large stabilization can significantly influence the relative energies of intermediates and transition states, thereby affecting reaction pathways and product distributions. The inclusion of solvent effects was crucial for rationalizing the experimental product distributions from the solvolysis of various tricyclo[3.2.1.0²,⁴]octyl brosylate precursors. arkat-usa.org
Derivatization and Functionalization Strategies for Tricyclo 3.2.1.02,8 Oct 6 Ene
Introduction of Heteroatoms and Formation of Heterocyclic Derivatives
The rigid tricyclic framework of tricyclo(3.2.1.02,8)oct-6-ene can be modified to include heteroatoms, leading to the formation of valuable oxa- and aza-tricyclo systems. These heterocyclic derivatives are of significant interest in medicinal chemistry and materials science.
Oxa- and Aza-Tricyclo Systems
The synthesis of oxa- and aza-tricyclo[3.2.1.02,8]octane derivatives can be achieved through various synthetic routes. One common approach involves the cyclization of appropriately functionalized precursors. For instance, the intramolecular cyclization of dialkenes can lead to the formation of the basic tricyclic skeleton, which can then be further modified to introduce heteroatoms. ontosight.ai Another strategy involves the use of cycloaddition reactions. The Diels-Alder reaction, for example, can be employed to construct the bicyclo[2.2.1]heptene core, a key intermediate that can be subsequently converted to the desired tricyclo-octane system with the incorporation of oxygen or nitrogen atoms. ontosight.aid-nb.info
Recent research has demonstrated the synthesis of 8-oxa- and 8-azabicyclo[3.2.1]octanes, which are structurally related to the tricyclo(3.2.1.02,8)octane system, through a microwave-assisted, stereoselective 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade of cyclopropanated furan (B31954) and pyrrole (B145914) derivatives. d-nb.info This method provides a versatile route to these heterocyclic scaffolds. Additionally, tandem C–H oxidation/oxa- ontosight.aiontosight.ai Cope rearrangement/aldol reactions have been developed for the efficient construction of 8-oxabicyclo[3.2.1]octanes. rsc.org The synthesis of 8-oxa-2-azabicyclo[3.2.1]octane derivatives has also been accomplished using 1,3-dipolar cycloaddition reactions. clockss.org
Epoxide Formation and Subsequent Reactions
The double bond in this compound is susceptible to epoxidation, providing a versatile entry point for further functionalization. The reaction of the parent alkene with peroxy acids, such as m-chloroperbenzoic acid (m-CPBA), typically yields the corresponding epoxide. researchgate.net The stereoselectivity of this reaction can be influenced by the steric environment of the double bond. For instance, the oxidation of related 6-methylenetricyclo[3.2.1.02,7]oct-3-en-8-ones with 3-chloroperbenzoic acid occurs stereoselectively on the exocyclic double bond from the exo-side. oup.comoup.com
The resulting epoxides are valuable intermediates that can undergo a variety of subsequent reactions. Ring-opening of the epoxide can be achieved under acidic or basic conditions, leading to the introduction of various functional groups. For example, acid-catalyzed hydrolysis of the epoxide would yield a diol, while reaction with nucleophiles can introduce functionalities such as ethers, azides, or halides. The regioselectivity of the ring-opening is often dictated by the electronic and steric properties of the substrate and the reaction conditions. The epoxide ring itself can also participate in intramolecular cycloaddition reactions, as demonstrated by the photochemical reaction of spiro[oxirane-2,6′-tricyclo[3.2.1.02,7]oct ontosight.aien]-8′-ones. oup.comoup.com
Selective Functionalization at Specific Carbon Positions
Achieving selective functionalization at specific carbon atoms of the this compound framework is crucial for the synthesis of targeted derivatives. The reactivity of the different carbon positions varies, allowing for regioselective modifications.
The olefinic carbons (C6 and C7) are primary targets for functionalization due to the reactivity of the double bond. ontosight.ai Electrophilic additions, such as bromination, occur readily across the double bond. researchgate.net The cyclopropyl (B3062369) carbons also exhibit unique reactivity. Protonation of the cyclopropane (B1198618) ring can lead to rearrangement products. For example, acid-catalyzed reactions of related tricyclic systems can initiate reactions preferentially at the cyclopropane ring. researchgate.net
The bridgehead positions and the methylene (B1212753) bridge also offer opportunities for functionalization, although they are generally less reactive than the olefinic and cyclopropyl carbons. Strategies to functionalize these positions often involve the use of more reactive reagents or multi-step synthetic sequences. For instance, the synthesis of highly functionalized bicyclo[3.2.1]octane systems, which can be precursors to tricyclo(3.2.1.02,8)octane derivatives, has been achieved from carvone (B1668592), allowing for the introduction of functional groups at various positions. mdpi.comresearchgate.net
Below is a table summarizing some of the key research findings on the selective functionalization of tricyclo(3.2.1.02,8)octane systems and related compounds.
| Precursor/Substrate | Reagent(s) | Key Transformation | Functionalized Position(s) | Reference(s) |
| Furans and Pyrroles | Electron-deficient dipolarophiles | 6π-Electrocyclic ring-opening/[3+2]-cycloaddition | C-6/C-7 of tropane (B1204802) ring system | d-nb.info |
| Allylic silylethers | T+BF4-/ZnBr2 | Tandem C–H oxidation/oxa- ontosight.aiontosight.ai Cope rearrangement/aldol cyclization | Varied positions in 8-oxabicyclo[3.2.1]octanes | rsc.org |
| Diazo compounds and vinyl ethers | Rhodium catalyst/Lewis acid | 1,3-Dipolar cycloaddition | Varied positions in 8-oxa-2-azabicyclo[3.2.1]octanes | clockss.org |
| Carvone | Various reagents | Intramolecular Diels-Alder and cyclopropane ring opening | Multiple positions in bicyclo[3.2.1]octane systems | mdpi.comresearchgate.net |
| Dimethyl 6,6-dimethyl-7-oxotricyclo[3.2.1.02,8]octane-1,8-dicarboxylate | Lithium diphenylcuprate | Homoconjugate addition | C-8 | cdnsciencepub.com |
| Dimethyl 5-oxo-6,6-dimethylbicyclo[2.2.2]octa-2,7-diene-2,3-dicarboxylate | Lithium in ammonia | Reduction | C-3, C-7 | cdnsciencepub.com |
Chemo- and Regioselective Chemical Modifications of the Olefinic and Cyclopropane Moieties
The presence of both a double bond and a cyclopropane ring in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. The relative reactivity of these two functional groups can be modulated by the choice of reagents and reaction parameters.
Electrophilic additions, such as bromination, tend to occur preferentially at the double bond. researchgate.net Studies on the bromination of exo- and endo-tricyclo[3.2.1.02,4]oct-6-ene have shown that the reaction is initiated at the double bond, in contrast to acid-catalyzed reactions which can preferentially attack the cyclopropane ring. researchgate.net The stereoselectivity of these additions can also be controlled. For example, the reaction of exo-tricyclo[3.2.1.02,4]oct-6-ene with m-chloroperbenzoic acid gives only the endo-epoxide, indicating endo-selectivity of the double bond. researchgate.net
The cyclopropane ring can be selectively opened under certain conditions. For instance, treatment of related tricyclo[3.2.1.02,7]octan-3-one systems with nucleophilic reagents in the presence of an acid catalyst can lead to a rapid and efficient opening of the cyclopropane ring. mdpi.comresearchgate.net This provides a route to functionalized bicyclo[3.2.1]octane systems. Radical reactions can also be employed for the selective modification of the tricyclic system. For example, radical-initiated long-range aryl migration with electrocyclic ring opening has been observed in related systems. lookchem.com
The following table provides examples of chemo- and regioselective reactions on this compound and its derivatives.
| Substrate | Reagent(s) | Product(s) | Selectivity | Reference(s) |
| exo-Tricyclo[3.2.1.02,4]oct-6-ene | Bromine | Bromo-derivatives | Addition to double bond | researchgate.net |
| exo-Tricyclo[3.2.1.02,4]oct-6-ene | m-Chloroperbenzoic acid | endo-Epoxide | Epoxidation of double bond, endo-selective | researchgate.net |
| endo-3,3-Diphenyltricyclo[3.2.1.02,4]oct-6-ene | Various electrophiles and radical initiators | Addition and rearrangement products | Dependent on reagent | lookchem.com |
| 1,5-Dimethyl-6-methylenetricyclo[3.2.1.02,7]oct-3-en-8-one | Pyridinium tribromide | Brominated product | Stereospecific bromination of exomethylene group | oup.com |
| Bicyclo[3.2.1]oct-6-en-2-yl radical | Tributyltin hydride, AIBN | Tricyclo[3.2.1.02,7]octanes | 3-exo-trig radical cyclization | rsc.org |
Applications of Tricyclo 3.2.1.02,8 Oct 6 Ene in Complex Organic Synthesis
Role as Synthetic Intermediates for Diverse Polycyclic Architectures
The tricyclo[3.2.1.0]octane core is a versatile synthetic intermediate primarily because its strained cyclopropane (B1198618) ring can be selectively opened to generate other valuable bicyclic systems. nih.gov This strategy is fundamental to accessing a wide range of more complex polycyclic structures. Methodologies for preparing the bicyclo[3.2.1]octane system, a common structural motif in numerous natural products, often rely on the selective fragmentation of functionalized tricyclo[3.2.1.02,7]octane derivatives. nih.gov
The construction of the tricyclo[3.2.1.0]octane core itself is typically achieved through key reactions such as intramolecular Diels-Alder reactions of 5-vinyl-1,3-cyclohexadienes or intramolecular cyclopropanation. nih.govmdpi.com Once formed, the tricyclic system can undergo various transformations. For instance, acid-catalyzed nucleophilic addition to a cyclopropyl (B3062369) ketone moiety within the tricyclo[3.2.1.0]octane framework leads to an efficient and rapid opening of the cyclopropane ring, yielding highly functionalized bicyclo[3.2.1]octane systems. mdpi.com This interconversion is a powerful tool for chemists, transforming a readily accessible tricyclic structure into a different, often more complex, bicyclic core. mdpi.com
The bicyclo[3.2.1]octane subunit generated from these tricyclic precursors is a critical branching point in the biosynthesis and total synthesis of over 1600 known tetracyclic diterpenoids, highlighting the strategic importance of the tricyclo[3.2.1.0]octane intermediate. researchgate.netnih.gov
A summary of key transformations is presented below:
| Starting Material Class | Key Transformation | Product Core Structure | Ref. |
| Functionalized Tricyclo[3.2.1.02,7]octanes | Selective Fragmentation / Ring Opening | Bicyclo[3.2.1]octanes | nih.gov |
| 5-Vinyl-1,3-cyclohexadiene derivatives | Intramolecular Diels-Alder Reaction | Tricyclo[3.2.1.02,7]oct-3-ene | mdpi.com |
| Tricyclo[3.2.1.02,7]octane with cyclopropyl ketone | Acid-Catalyzed Nucleophilic Addition | Bicyclo[3.2.1]oct-1-ene | mdpi.com |
Strategies for Natural Product Synthesis Utilizing Tricyclo[3.2.1.0]octene Scaffolds
The utility of the tricyclo[3.2.1.0]octene scaffold is prominently demonstrated in the total synthesis of natural products. The unique topology of this framework allows it to serve as a rigid template from which the core structures of complex molecules can be carved out.
A notable example is the total synthesis of (±)-ishwarane, a tetracyclic sesquiterpenoid whose structure is defined by an embedded tricyclo[3.2.1.02,7]octane system. cdnsciencepub.com The successful synthesis of ishwarane not only confirmed its proposed structure but also underscored the feasibility of building complex polycyclic natural products around this specific tricyclic core. cdnsciencepub.com
Furthermore, the tricyclo[3.2.1.0]octane framework is a key precursor to the bicyclo[3.2.1]octane subunit, which is a central feature in a vast family of natural products, particularly tri- and tetracyclic diterpenes and sesquiterpenes. nih.govmdpi.com The synthesis of these natural products often involves an initial construction of the tricyclo[3.2.1.0]octane skeleton, followed by a strategic ring-opening or rearrangement to unveil the target bicyclo[3.2.1]octane core. This approach has been applied to the synthesis of various biologically active compounds. mdpi.com For instance, the enantioselective synthesis of a versatile tricyclooctane building block has been developed as a route towards trachylobane (B13754726) natural products and related terpenoids. researchgate.net
Enantiospecific Synthesis of Chiral Building Blocks from Tricyclo[3.2.1.0]octene Precursors
Accessing enantiomerically pure compounds is a central goal of modern organic synthesis, particularly for pharmaceutical applications. The tricyclo[3.2.1.0]octene scaffold provides an excellent platform for asymmetric synthesis, allowing for the creation of chiral building blocks with high stereocontrol.
Several strategies have been developed to achieve the enantiospecific synthesis of these tricyclic systems. One effective method involves starting from a chiral precursor, such as the commercially available monoterpene (R)-carvone, which can be efficiently converted into enantiopure tricyclo[3.2.1.02,7]octane systems. nih.govmdpi.com This approach leverages the inherent chirality of the starting material to produce a single enantiomer of the complex tricyclic product.
Another powerful strategy involves asymmetric reactions, such as anionically induced domino reactions. Chiral α-bromo α,β-unsaturated esters can react with lithium dienolates to give functionalized tricyclo[3.2.1.02,7]octanes with high diastereoselectivity (de ≥ 95%). researchgate.net Additionally, efficient 3-exo-trig radical cyclisation of bicyclic precursors has been shown to produce chiral tricyclo[3.2.1.02,7]octanes exclusively. rsc.org These methods establish the key tricyclic framework and its stereocenters in a single, highly controlled step. The resulting enantiomerically pure tricyclooctanes are valuable chiral building blocks that can be further elaborated into more complex target molecules. researchgate.net
Key findings in the enantioselective synthesis of tricyclo[3.2.1.0]octene derivatives are summarized below.
| Chiral Source / Method | Precursor(s) | Product | Stereoselectivity | Ref. |
| Chiral Pool Synthesis | (R)-Carvone | Enantiopure Tricyclo[3.2.1.02,7]oct-3-ene derivative | Enantiopure | mdpi.com |
| Domino Reaction | Chiral α-bromo α,β-unsaturated ester and a lithium dienolate | Diastereomerically enriched Tricyclo[3.2.1.02,7]octane | de ≥ 95% | researchgate.net |
| Radical Cyclization | Bicyclo[3.2.1]oct-6-en-2-yl radical | Chiral Tricyclo[3.2.1.02,7]octane | Exclusive 3-exo-trig product | rsc.org |
| Asymmetric Synthesis | Diastereoselective Diels-Alder and cyclopropanation | Chiral Tricyclooctane core for Trachylobanes | 95% ee | researchgate.net |
Q & A
Q. What are the established synthetic routes for tricyclo[3.2.1.0²,⁸]oct-6-ene, and how can researchers optimize yields?
Methodology:
- Carbene precursor method : Use α-nitrosooxazolidone derivatives (e.g., 5,5-dimethyl-α-nitrosooxazolidone) to generate carbene intermediates, which insert into cyclic alkenes. For example, a 50-mmol run with this precursor yielded 35% product after vacuum distillation .
- Thermal rearrangement : Monitor reaction conditions (e.g., toluene-d₆ at 200°C for 24 hours) to achieve ~40–60% yields, as observed in analogous tricyclic systems .
- Optimization tips: Adjust reaction time, solvent polarity, and precursor stoichiometry. Use GC-MS to track intermediate formation .
Q. Which spectroscopic techniques are most effective for characterizing tricyclo[3.2.1.0²,⁸]oct-6-ene?
Methodology:
- ¹H NMR : Key peaks include δ 6.20–6.28 ppm (olefinic protons) and δ 0.93–1.75 ppm (aliphatic protons). Splitting patterns (e.g., triplets for H6/H7) confirm ring strain and geometry .
- Mass spectrometry : Ionization potential data (9.05 eV) from NIST Standard Reference Database 69 can validate molecular ion peaks .
- IR spectroscopy : Use C=C stretching frequencies (~1650 cm⁻¹) to confirm double bond presence .
Advanced Research Questions
Q. How do reaction conditions (e.g., photolysis vs. pyrolysis) influence the rearrangement pathways of tricyclo[3.2.1.0²,⁸]oct-6-ene?
Methodology:
- Photolysis : Induces [3,3]-sigmatropic shifts or diradical intermediates, leading to products like tricyclo[3.2.1.0²,⁴]oct-6-ene derivatives. Monitor using UV-Vis spectroscopy and isolate products via fractional distillation .
- Pyrolysis : Preferentially triggers ring-opening reactions (e.g., retro-Diels-Alder). Contrastingly, tricyclo[3.2.1.0²,⁸]oct-6-ene resists thermal rearrangement under pyrolysis, unlike its analogs, suggesting unique strain distribution .
- Data contradiction resolution: Replicate conditions from literature (e.g., 200°C in toluene-d₆) and cross-validate with computational modeling (DFT) to map energy barriers .
Q. What strategies resolve contradictions in spectral data or reaction outcomes for this compound?
Methodology:
- Multi-technique validation : Combine NMR, X-ray crystallography (if crystals are obtainable), and high-resolution MS to confirm structural assignments .
- Literature benchmarking : Compare spectral data with NIST databases or prior studies (e.g., δ 2.83 ppm for bridgehead protons in Journal of Organic Chemistry ).
- Error analysis : Quantify experimental uncertainties (e.g., ±0.01 ppm for NMR shifts) and statistically analyze replicate runs .
Q. How can researchers design experiments to probe the stereoelectronic effects of tricyclo[3.2.1.0²,⁸]oct-6-ene in cycloaddition reactions?
Methodology:
- Substituent effects : Introduce electron-withdrawing/donating groups to the tricyclic framework and monitor reaction rates (e.g., Diels-Alder with tetrazines). Use Hammett plots to correlate electronic effects .
- Computational modeling : Employ Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity .
- Kinetic isotope effects (KIE) : Deuterated analogs (e.g., tricyclo[3.2.1.0²,⁸]oct-6-ene-d₂) can clarify transition-state geometry .
Data Presentation and Analysis Guidelines
Table 1 : Representative Spectral Data for Tricyclo[3.2.1.0²,⁸]oct-6-ene
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 6.28 (t, H6/H7), δ 1.40 (br s, H2/H4) | |
| MS (EI) | m/z 108 (M⁺·), 93 (base peak) | |
| Ionization Potential | 9.05 eV |
Note : Always cite primary literature (e.g., J. Org. Chem. ) and standardized databases (NIST ) to ensure reproducibility. Avoid non-scholarly sources (e.g., Chemblink) per academic integrity standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
